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Compound of Interest

5-bromo-1-methyl-1H-indole-3-
Compound Name:
carbaldehyde

cat. No.: B1269675

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of several 5-
bromo-1H-indole-3-carbaldehyde derivatives and related compounds. While a crystal structure
for 5-bromo-1-methyl-1H-indole-3-carbaldehyde is not publicly available, this guide
leverages data from closely related analogs to offer insights into the structural properties of this
class of molecules. The information presented is crucial for understanding structure-activity
relationships and for the rational design of new therapeutic agents.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of indole-3-
carbaldehyde derivatives, allowing for a clear comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Indole-3-Carbaldehyde Derivatives

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1269675?utm_src=pdf-interest
https://www.benchchem.com/product/b1269675?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

5-bromo-1H-indole-

R 3-f:arbal-dehyde 5-methyl-1H-indole- 1H-indole-3-
thiosemicarbazone 3-carbaldehyde[2] carbaldehyde[3]
[1]

Formula C10H9BrN4S C10HsNO CoH7NO

Molecular Weight 297.18 159.18 145.16

Crystal System Triclinic Orthorhombic Orthorhombic

Space Group P-1 Pca2i Pca2i

a (A) 6.7731 (2) 16.9456 (19) 14.0758 (9)

b (A) 8.7551 (2) 5.7029 (6) 5.8059 (4)

c (A 10.6539 (2) 8.6333 (9) 8.6909 (5)

a (%) 69.280 (1) 90 90

B (°) 79.969 (1) 90 90

v (°) 72.886 (1) 90 90

Volume (A3) 563.00 (2) 834.31 (15) 710.24 (8)

Z 2 4 4

R[F2 > 20(F2)] 0.024 0.038 0.029

WR(F?) 0.066 0.107 0.069

Goodness-of-fit (S) 1.06 0.98 1.08

Experimental Protocols

This section details the typical methodologies employed in the synthesis, crystallization, and X-

ray diffraction analysis of indole-3-carbaldehyde derivatives, based on published procedures for

related compounds.

Synthesis of 5-bromo-1H-indole-3-carbaldehyde
thiosemicarbazone[1]
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5-Bromoindole-3-carboxaldehyde (0.3 g, 1.3 mmol) and thiosemicarbazide (0.12 g, 1.3 mmol)
were heated in ethanol (50 ml) for one hour. The solvent was subsequently removed, and the
resulting product was recrystallized from ethanol to yield crystals suitable for X-ray diffraction.

Crystallization of 5-methyl-1H-indole-3-carbaldehyde[2]

Crystals of 5-methyl-1H-indole-3-carbaldehyde were obtained through the slow evaporation of
an ethanolic solution of the commercially available compound at room temperature.

Crystallization of 1H-indole-3-carbaldehyde[3]

1H-indole-3-carbaldehyde was synthesized by the formylation of indole using
dimethylformamide (DMF) and phosphorus oxychloride (POCIs), followed by treatment with
sodium hydroxide (NaOH). The crude product was then recrystallized from methanol to obtain
high-quality crystals.

X-ray Data Collection and Structure Refinement

For the analyzed derivatives, X-ray diffraction data were collected on a Bruker SMART APEX or
APEXII CCD diffractometer.[1][2] The structures were solved using programs like SHELXS97
and refined with SHELXL97.[1][2] Absorption corrections were applied using methods such as
multi-scan (SADABS).[1][2]

Experimental and Logical Workflow

The following diagram illustrates the general workflow from the synthesis of indole derivatives
to the final analysis of their crystal structures.
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Caption: Workflow for X-ray Crystallography of Indole Derivatives.
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Structural Insights and Comparison

The crystal structures of the compared indole-3-carbaldehyde derivatives reveal key insights
into their molecular geometry and intermolecular interactions.

In the case of 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone, the molecule is
essentially planar, and the crystal structure is stabilized by a network of hydrogen bonds where
the sulfur atom acts as a hydrogen-bond acceptor.[1] Similarly, molecules of 5-methyl-1H-
indole-3-carbaldehyde are nearly planar and are linked into chains by N—H---O hydrogen
bonds.[2] The parent compound, 1H-indole-3-carbaldehyde, also exhibits N—H---O hydrogen
bonds that form molecular chains.[3]

The presence of different substituents on the indole ring (e.g., bromo, methyl) and
modifications at the 3-carbaldehyde group (e.g., thiosemicarbazone) influence the crystal
packing and the network of non-covalent interactions. These variations are critical for
understanding the physicochemical properties of these compounds and their potential
interactions with biological targets. For instance, the introduction of a thiosemicarbazone
moiety provides additional hydrogen bond donors and acceptors, leading to a more complex
hydrogen-bonding network compared to the simple carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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